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Compound of Interest

Compound Name: R-82150

Cat. No.: B1678730

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antiviral activity
and cytotoxicity of R-82150, a non-nucleoside reverse transcriptase inhibitor (NNRTI). Due to
the limited availability of specific cell-based assay data for R-82150, this document includes its
known enzyme inhibitory constant (Ki) and presents representative data and protocols for the
NNRTI class of compounds, which are directly applicable for establishing the effective dosage
of R-82150 in experimental settings.

Introduction to R-82150

R-82150 is a member of the tetrahydroimidazo[4,5,1-jk]-[1][2]-benzodiazepin-2(1H)-thione
(TIBO) family of compounds. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it
specifically targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency
Virus Type 1 (HIV-1).[3] Unlike nucleoside analogs, NNRTIs are not incorporated into the viral
DNA; instead, they bind to an allosteric site on the RT, inducing a conformational change that
inhibits the enzyme's function.[3] This mechanism of action is highly specific to HIV-1 RT, and
R-82150 has been shown not to inhibit HIV-2 RT or other RNA and DNA viruses.

Quantitative Data Summary

While specific 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50)
values for R-82150 from cell-based assays are not readily available in the public domain, the
inhibitory constant (Ki) against HIV-1 RT has been determined. This value, along with typical
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EC50 and CC50 values for other well-characterized NNRTIs, provides a framework for
estimating the effective concentrations of R-82150 in in vitro studies.

Compound Target Assay Type Value Cell Line
Enzyme N/A (Purified
R-82150 HIV-1 RT o ] 280-300 nM
Inhibition (Ki) Enzyme)
o o MT-4, CEM,
Nevirapine HIV-1 Antiviral (EC50) 10-100 nM
PBMCs
_ o MT-4, CEM,
Efavirenz HIV-1 Antiviral (EC50) 1-10 nM
PBMCs
- . MT-4, CEM,
Delavirdine HIV-1 Antiviral (EC50) 10-50 nM
PBMCs
Cytotoxicit Cytotoxicit MT-4, CEM,
Nevirapine Y y ¥t Y > 100 uM
(CC50) (MTT) PBMCs
) Cytotoxicity Cytotoxicity MT-4, CEM,
Efavirenz >50 uM
(CC50) (MTT) PBMCs
o Cytotoxicity Cytotoxicity MT-4, CEM,
Delavirdine > 20 uM
(CC50) (MTT) PBMCs

Experimental Protocols

Protocol for Determining Antiviral Activity (EC50) using

HIV-1 p24 Antigen ELISA

This protocol describes a method to determine the concentration of R-82150 that inhibits HIV-1
replication by 50% by measuring the level of the viral p24 capsid protein in the supernatant of

infected cells.

Materials:

e Target cells (e.g., MT-4, CEM, or peripheral blood mononuclear cells [PBMCs])

o Complete cell culture medium
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e HIV-1 laboratory strain (e.g., IlIB or NL4-3)
e R-82150 stock solution (in DMSO)

o 96-well cell culture plates

e HIV-1 p24 Antigen ELISA kit

e Microplate reader

Procedure:

o Cell Seeding: Seed target cells in a 96-well plate at a density of 5 x 1074 cells/well in 100 pL
of complete culture medium.

o Compound Dilution: Prepare a serial dilution of R-82150 in complete culture medium. It is
recommended to start with a high concentration (e.g., 10 uM) and perform 2-fold or 3-fold
dilutions.

e Treatment: Add 50 pL of each compound dilution to the appropriate wells. Include wells with
no compound as a virus control and wells with no virus and no compound as a cell control.

e Infection: Add 50 pL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to all
wells except the cell control wells.

 Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days.

o Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the
cells. Carefully collect the supernatant for p24 analysis.

e p24 ELISA: Perform the p24 antigen ELISA according to the manufacturer's instructions.

o Data Analysis: Determine the p24 concentration for each well using the standard curve from
the ELISA kit. Calculate the percentage of viral inhibition for each R-82150 concentration
relative to the virus control. The EC50 value is the concentration of R-82150 that results in a
50% reduction in p24 antigen levels.
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Protocol for Determining Cytotoxicity (CC50) using MTT
Assay

This protocol measures the metabolic activity of cells to determine the concentration of R-
82150 that reduces cell viability by 50%.

Materials:

Target cells (same as in the antiviral assay)

o Complete cell culture medium

» R-82150 stock solution (in DMSO)

e 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)

» Microplate reader

Procedure:

o Cell Seeding: Seed target cells in a 96-well plate at a density of 5 x 1074 cells/well in 100 pL
of complete culture medium.

o Compound Dilution: Prepare a serial dilution of R-82150 in complete culture medium,
mirroring the concentrations used in the antiviral assay.

o Treatment: Add 100 pL of each compound dilution to the appropriate wells. Include wells with
no compound as a cell viability control.

 Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the
antiviral assay (4-7 days).

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.
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» Solubilization: Add 100 pL of solubilization buffer to each well and mix thoroughly to dissolve
the formazan crystals.

o Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each R-82150 concentration
relative to the cell viability control. The CC50 value is the concentration of R-82150 that
results in a 50% reduction in cell viability.
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Caption: Mechanism of R-82150 action on HIV-1 Reverse Transcriptase.

Experimental Workflow for Antiviral and Cytotoxicity
Assays
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Caption: Workflow for determining EC50 and CC50 of R-82150.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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